molecular formula C15H11Cl2FN2O2 B5753508 (1Z)-2-(2,4-dichlorophenyl)-N'-{[(2-fluorophenyl)carbonyl]oxy}ethanimidamide

(1Z)-2-(2,4-dichlorophenyl)-N'-{[(2-fluorophenyl)carbonyl]oxy}ethanimidamide

Cat. No.: B5753508
M. Wt: 341.2 g/mol
InChI Key: YAQYUYOUMZCIBX-UHFFFAOYSA-N
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Description

(1Z)-2-(2,4-dichlorophenyl)-N’-{[(2-fluorophenyl)carbonyl]oxy}ethanimidamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a combination of dichlorophenyl and fluorophenyl groups, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-2-(2,4-dichlorophenyl)-N’-{[(2-fluorophenyl)carbonyl]oxy}ethanimidamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,4-dichlorophenylamine with 2-fluorobenzoyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1Z)-2-(2,4-dichlorophenyl)-N’-{[(2-fluorophenyl)carbonyl]oxy}ethanimidamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles like hydroxide ions or amines replace specific groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(1Z)-2-(2,4-dichlorophenyl)-N’-{[(2-fluorophenyl)carbonyl]oxy}ethanimidamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1Z)-2-(2,4-dichlorophenyl)-N’-{[(2-fluorophenyl)carbonyl]oxy}ethanimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroaniline: Shares the dichlorophenyl group but lacks the fluorophenyl and ethanimidamide moieties.

    2-Fluorobenzamide: Contains the fluorophenyl group but differs in the rest of the structure.

Uniqueness

(1Z)-2-(2,4-dichlorophenyl)-N’-{[(2-fluorophenyl)carbonyl]oxy}ethanimidamide is unique due to its combination of dichlorophenyl and fluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2FN2O2/c16-10-6-5-9(12(17)8-10)7-14(19)20-22-15(21)11-3-1-2-4-13(11)18/h1-6,8H,7H2,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQYUYOUMZCIBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)ON=C(CC2=C(C=C(C=C2)Cl)Cl)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O/N=C(/CC2=C(C=C(C=C2)Cl)Cl)\N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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